N-Formyl-L-alanine succinic anhydride
Description
Contextualization within N-Acylated Amino Acid Derivatives and Cyclic Anhydride (B1165640) Chemistry
The structure of N-Formyl-L-alanine succinic anhydride places it firmly within two important classes of organic molecules. Firstly, it is an N-acylated amino acid derivative . The N-formyl group serves as a simple, small protecting group for the amine of L-alanine. nih.gov N-acylation is a cornerstone of peptide chemistry, preventing the amine from acting as a nucleophile during the activation and coupling of the carboxyl group. nih.gov The formyl group, in particular, has historical and practical significance in peptide synthesis and is known to play a role in the biological initiation of protein synthesis in prokaryotes (in the form of N-formylmethionine). acs.orgchemrxiv.org
Secondly, the molecule is a cyclic anhydride . Specifically, it is a mixed anhydride where the carboxyl group of N-formyl-L-alanine is linked to one of the carboxyl groups of succinic acid, which then forms a five-membered anhydride ring. Cyclic anhydrides are activated carbonyl compounds, prone to nucleophilic attack by amines, alcohols, and other nucleophiles, resulting in a ring-opening reaction. mdpi.com This reactivity is harnessed in various synthetic applications, most notably in the use of amino acid N-carboxyanhydrides (NCAs) for the synthesis of polypeptides. thieme-connect.de The anhydride moiety in this compound activates the succinyl portion of the molecule for reaction.
Significance as a Specialized Synthetic Intermediate or Reagent for Chemical Synthesis and Mechanistic Probes
The primary significance of this compound lies in its potential as a specialized synthetic intermediate. Its structure suggests a bifunctional nature. The anhydride is the more reactive center, designed to react with a nucleophile, such as the free amino group of a peptide or a lysine (B10760008) residue on a protein. researchgate.net This reaction would result in the covalent attachment of an N-formyl-L-alanyl-succinamide moiety.
This two-step functionalization makes it a potential tool for:
Introducing a Specific Linker: The succinyl group acts as a short, flexible, and hydrophilic linker arm.
Masked Functionality: After the initial conjugation reaction, the N-formyl group can be removed under specific conditions to reveal a free N-terminal alanine (B10760859) residue, which could be used for subsequent chemical modifications.
Mechanistic Probes: Molecules with defined, predictable reactivity, such as mixed anhydrides, are valuable for studying reaction mechanisms, including the kinetics and regioselectivity of acylation reactions on complex biomolecules. researchgate.netcdnsciencepub.com
The reactivity of mixed anhydrides is a well-studied area in peptide synthesis. A key consideration is the regioselectivity of the nucleophilic attack. In a mixed carboxylic-carbonic anhydride, the attack is designed to occur at the amino acid carbonyl. thieme-connect.de In this compound, the attack is expected to occur at one of the succinyl carbonyls, leading to the desired conjugation. researchgate.net
Evolution of Research in Amino Acid Derivatives with Succinyl Moieties
The use of succinic anhydride to modify amino acids and proteins has a long history and continues to evolve. Initially, succinylation—the reaction of succinic anhydride with free amino groups—was used as a tool in protein chemistry to alter the charge of proteins by converting the positively charged amino groups of lysine into negatively charged carboxylates. nih.gov This charge reversal can dramatically alter a protein's structure, solubility, and function. researchgate.net
More recently, succinylation has been identified as a significant post-translational modification (PTM) in cells. wikipedia.org Lysine succinylation is a dynamic and reversible process that plays a key role in regulating cellular metabolism, particularly the activity of enzymes in the citric acid cycle. creative-proteomics.comfrontiersin.org This biological discovery has spurred renewed interest in the chemical synthesis and study of succinylated amino acids and peptides as standards and probes for proteomics research.
In the context of chemical synthesis, succinylation is widely used for:
Mass Spectrometry: N-succinyl derivatives of peptides are prepared to block the N-terminus and introduce a charged group, which can aid in mass spectrometric analysis and sequencing. nih.gov
Bioconjugation: Introducing a succinyl group at the N-terminus of a peptide provides a free carboxylic acid handle that can be activated for subsequent coupling to another molecule, such as a drug, a fluorescent dye, or a solid support. researchgate.net
The table below summarizes the key applications of succinylation in amino acid and protein chemistry.
| Application Area | Purpose of Succinylation | Key Outcome |
| Protein Chemistry | To modify lysine residues | Alters protein charge from positive to negative, impacting structure and function. nih.gov |
| Proteomics / PTMs | To study endogenous modifications | Identification and quantification of lysine succinylation as a key regulator of metabolism. creative-proteomics.com |
| Mass Spectrometry | To derivatize the N-terminus of peptides | Blocks the N-terminus and provides a predictable fragmentation pattern. nih.gov |
| Bioconjugation | To introduce a linker/handle | Creates a terminal carboxylic acid for further chemical coupling reactions. researchgate.net |
Role in the Broader Landscape of Advanced Biomolecule Synthesis
In the broader landscape of advanced biomolecule synthesis, reagents like this compound represent a class of highly specific "molecular tools" designed for precise chemical modifications. The synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs), PEGylated proteins, or peptide-based diagnostics, relies on a toolbox of reagents that can form stable covalent bonds under mild, typically aqueous, conditions.
This compound fits into the strategy of using small, reactive molecules to introduce specific functionalities onto larger biomolecules. Its structure is a logical combination of three distinct components, each with a defined purpose:
| Component | Function | Rationale |
| Succinic Anhydride | Reactive Group: Acylating agent | Highly reactive towards primary amines (e.g., lysine), enabling covalent bond formation. mdpi.com |
| N-Formyl-L-alanine | Payload/Modifier | Introduces a specific amino acid residue with a temporary protecting group. |
| Amide & Ester Linkages | Structural Core | Connects the components and defines the overall chemical stability and properties. |
The development of such specific reagents is driven by the need for greater control over the site and stoichiometry of biomolecule modification. While direct research on this compound is limited, its design embodies the principles of modern bioconjugate chemistry, where tailored reagents are synthesized to achieve specific outcomes in the construction of complex, functional biomolecules.
Structure
3D Structure
Properties
CAS No. |
93964-72-8 |
|---|---|
Molecular Formula |
C12H16N2O8 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
bis[(2S)-2-formamidopropanoyl] butanedioate |
InChI |
InChI=1S/C12H16N2O8/c1-7(13-5-15)11(19)21-9(17)3-4-10(18)22-12(20)8(2)14-6-16/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)/t7-,8-/m0/s1 |
InChI Key |
ANVMHYAOVDRNIM-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(=O)CCC(=O)OC(=O)[C@H](C)NC=O)NC=O |
Canonical SMILES |
CC(C(=O)OC(=O)CCC(=O)OC(=O)C(C)NC=O)NC=O |
Origin of Product |
United States |
Synthetic Methodologies for N Formyl L Alanine Succinic Anhydride and Analogous Structures
Strategies for the Formation of the Succinic Anhydride (B1165640) Moiety in the Presence of N-Formyl-L-alanine
The creation of the cyclic succinic anhydride structure in a molecule that also contains the N-Formyl-L-alanine unit requires careful selection of reagents and reaction conditions to avoid unwanted side reactions.
Dehydration Protocols for Succinic Acid Derivatives
The most direct route to a succinic anhydride is through the dehydration of succinic acid or its derivatives. brainly.in This intramolecular condensation typically requires the removal of a water molecule to facilitate ring closure.
Common laboratory and industrial methods for the dehydration of succinic acid to succinic anhydride often employ dehydrating agents such as acetyl chloride or phosphoryl chloride. wikipedia.org Thermal dehydration is also a viable method. wikipedia.org Industrially, catalytic hydrogenation of maleic anhydride is a common route to succinic anhydride. wikipedia.org
For the synthesis of N-Formyl-L-alanine succinic anhydride, a plausible approach involves the reaction of N-Formyl-L-alanine with a pre-formed succinic anhydride. However, if starting from a succinic acid derivative already attached to the alanine (B10760859) moiety, specific dehydration protocols would be necessary. Acetic anhydride is a frequently used reagent for this type of transformation, as it can react with a dicarboxylic acid like succinic acid to form a mixed anhydride intermediate, which then cyclizes to form the succinic anhydride and releases acetic acid as a byproduct. pearson.com This process is typically carried out under neutral pH conditions. pearson.com
| Dehydrating Agent | Typical Conditions | Key Considerations |
|---|---|---|
| Acetic Anhydride | Heating, often with reflux | Forms a mixed anhydride intermediate. pearson.com |
| Acetyl Chloride | Gentle reflux on a steam bath | Reaction proceeds until the acid dissolves. orgsyn.org |
| Phosphoryl Chloride | Heating with a free flame | Requires careful heating due to initial foaming. orgsyn.org |
| Thermal Dehydration | High temperatures (220-270°C) | Can lead to high energy consumption. nih.gov |
Ring-Closing Reactions Involving Carboxylic Acid Functionalities
Ring-closing reactions are fundamental to the formation of cyclic structures like succinic anhydride. In the context of this compound, this would involve an intramolecular reaction between two carboxylic acid groups or their activated derivatives.
The mechanism often involves a nucleophilic acyl substitution where one carboxyl group attacks the activated carbonyl of the other. pearson.com For instance, in the presence of acetic anhydride, one carboxylic acid group of a succinic acid derivative attacks the carbonyl carbon of acetic anhydride, leading to a mixed anhydride. The second carboxylic acid group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the mixed anhydride portion and leading to the formation of the five-membered succinic anhydride ring. pearson.com
Integration of the N-Formyl-L-alanine Component
The N-formyl group serves as a crucial protecting group for the amine of L-alanine, preventing it from participating in unwanted side reactions, particularly during the formation of the anhydride.
N-Formylation of L-Alanine Precursors
The introduction of the formyl group onto the nitrogen atom of L-alanine is a key step. Various methods exist for the N-formylation of amino acids and their esters.
A common and historically significant method involves the use of formic acid in the presence of acetic anhydride. mdpi.com Other reagents that have been employed for formylation include chloral, activated formic acid with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), and cyanomethylformate. mdpi.com More recent and milder methods utilize catalytic amounts of iodine under solvent-free conditions, which can efficiently formylate a wide variety of amines, including α-amino acid esters, without causing epimerization. organic-chemistry.org Another practical approach involves heating the amino acid with aqueous formic acid in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water formed during the reaction. scispace.com Formamide (B127407) has also been shown to be an effective formylating agent for amino carboxylic acids upon heating. google.com
| Formylating Agent/Method | Substrate | Key Features |
|---|---|---|
| Formic Acid / Acetic Anhydride | Amino Acids | A well-established, classic method. mdpi.com |
| Formic Acid / Iodine (catalytic) | Amines, α-Amino Acid Esters | Solvent-free, high efficiency, preserves stereochemistry. organic-chemistry.org |
| Formic Acid / Toluene (Dean-Stark) | Amines, Amino Acid Esters | Practical, convenient, no racemization. scispace.com |
| Formamide | Amino Carboxylic Acids | Simple, direct method with good yields. google.com |
Sequential Assembly Strategies with Pre-Formylated L-Alanine
A logical synthetic route involves the initial N-formylation of L-alanine, followed by its coupling to a succinic acid derivative. This sequential approach allows for better control over the individual reaction steps.
Once N-Formyl-L-alanine is prepared, it can be reacted with succinic anhydride. This reaction would likely proceed via the nucleophilic attack of the carboxylate of N-Formyl-L-alanine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of a compound with both the N-formyl-L-alanine and a succinic acid monoester moiety. Subsequent dehydration of this intermediate would then yield the final target molecule.
Convergent and Divergent Synthetic Routes
The synthesis of this compound is typically achieved through a linear, sequential approach rather than a classical convergent or divergent strategy. This process involves two primary transformations: the N-formylation of L-alanine, followed by the formation of a mixed anhydride with succinic anhydride.
The initial step is the protection of the amino group of L-alanine with a formyl group. This is commonly accomplished by reacting L-alanine with formic acid, often in the presence of a dehydrating agent like acetic anhydride. google.comgoogleapis.com This reaction yields N-Formyl-L-alanine.
The subsequent step involves the activation of the carboxyl group of N-Formyl-L-alanine by forming a mixed anhydride. This is achieved by reacting it with succinic anhydride. This type of reaction falls under the broader category of mixed anhydride synthesis, a cornerstone of peptide bond formation. thieme-connect.deresearchgate.net In this context, the N-acylated amino acid is reacted with an acid chloride or another anhydride to create a highly reactive acylating agent.
While the synthesis of the target molecule itself is linear, the underlying mixed anhydride methodology can be viewed as part of a divergent synthetic scheme in the broader context of peptide synthesis. An activated N-protected amino acid (the mixed anhydride) serves as a common intermediate that can be reacted with a variety of different amino acid esters or other nucleophiles to rapidly generate a library of dipeptides or other amide-containing molecules. This divergent approach is highly valuable for creating chemical diversity from a common starting point. Conversely, convergent strategies in peptide synthesis, such as native chemical ligation, involve the separate synthesis of peptide fragments which are then joined together, a strategy more suited for producing very long peptides and proteins. acs.org
Green Chemistry Principles in the Preparation of this compound
The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. rsc.org
Atom Economy and Waste Reduction: A key focus is improving atom economy, as traditional peptide coupling reagents often generate significant stoichiometric waste. acs.orgnih.gov One patented method for a similar compound, N-formyl-L-aspartic anhydride, demonstrates an effective green approach. The process uses a minimal excess of formic acid and subsequently adds a secondary alcohol (like isopropyl alcohol) and additional acetic anhydride to consume any remaining formic acid in situ. googleapis.comgoogle.com This converts the excess reagent into a useful ester (isopropyl formate) and allows the final reaction mixture to be used in subsequent steps without costly and energy-intensive purification processes like distillation. googleapis.comgoogle.com This strategy significantly reduces waste and improves process efficiency.
Use of Safer Solvents and Reagents: Conventional peptide synthesis often relies on hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.org Research is actively exploring greener alternatives. Propylene carbonate and ionic liquids have been identified as more environmentally benign solvents for peptide coupling reactions, showing comparable or even better yields than traditional solvents. rsc.orgias.ac.in Furthermore, replacing toxic formylating agents is another area of interest. While formic acid/acetic anhydride is common, alternative methods using formamide or methyl formate (B1220265) in the presence of a base are also being explored. google.comgoogle.com
Biocatalysis and Renewable Feedstocks: A significant advancement in green chemistry is the use of enzymes (biocatalysis) to perform chemical transformations under mild, aqueous conditions. nih.gov While direct enzymatic synthesis of this compound is not widely reported, green methods for producing its key precursors are well-established. L-alanine, traditionally produced via enzymatic decarboxylation of petroleum-derived L-aspartic acid, can now be synthesized from renewable resources. rsc.orgnih.gov A notable example is a triple-enzyme cascade that converts cis-butenedioic anhydride (a related cyclic anhydride) into L-alanine with a conversion rate of 94.9% in just 6 hours. rsc.org This biocatalytic route not only uses a more sustainable feedstock but also significantly reduces wastewater compared to traditional fermentation processes. rsc.org Such enzymatic strategies represent a powerful tool for making the entire lifecycle of the target compound more sustainable. rsc.orgnih.gov
Comparative Analysis of Synthetic Efficiency and Yields
The efficiency of synthesizing N-acylated amino acid anhydrides and related structures is highly dependent on the chosen methodology, reagents, and reaction conditions. Comparing different approaches reveals trade-offs between yield, reaction time, purity, and process complexity.
The direct synthesis of N-formyl-L-aspartic anhydride, a close analog of the target compound, provides valuable insight. Using nearly stoichiometric amounts of L-aspartic acid, formic acid, and acetic anhydride at a controlled temperature of 35°C for an extended period (48+ hours) can achieve high purity (97%) and yields of over 85%. google.com Another variation of this method, which includes an in situ quenching of excess formic acid, also reports high efficiency, creating a product mixture suitable for direct use in subsequent coupling reactions. googleapis.comgoogle.com
The mixed carbonic anhydride method is a widely used alternative for activating N-protected amino acids for peptide coupling. The choice of tertiary amine and solvent significantly impacts the reaction's success, particularly in minimizing side reactions. researchgate.net For example, using N-methylmorpholine in tetrahydrofuran (B95107) is considered an effective combination. researchgate.net While specific yield data for every combination is not always available, these methods are known to provide good to excellent yields under optimized conditions.
The following interactive table provides a comparative overview of different synthetic methodologies for N-formyl-L-aspartic anhydride and general N-acylation/coupling reactions, highlighting key parameters that influence their efficiency.
Mechanistic Investigations into Formation and Transformation Pathways
Detailed Reaction Mechanisms for Anhydride (B1165640) Formation from Carboxylic Acid Precursors
The formation of N-Formyl-L-alanine succinic anhydride involves a multi-step process beginning with the N-formylation of the amino acid L-alanine, followed by the cyclization with a succinic acid precursor, typically facilitated by a dehydrating agent like acetic anhydride.
Step 1: N-Formylation of L-Alanine The initial step is the protection of the amino group of L-alanine as a formamide (B127407). This is commonly achieved by reacting L-alanine with formic acid. Often, a coupling agent or an anhydride is used to drive the reaction. A prevalent method involves the use of acetic formic anhydride (AFA), which can be generated in situ from formic acid and acetic anhydride. nih.gov The formylation proceeds via nucleophilic attack of the nitrogen atom of the L-alanine amino group on the carbonyl carbon of the formylating agent.
Step 2: Anhydride Formation The formation of the succinic anhydride ring from a dicarboxylic acid, such as N-formyl-L-alanine succinic acid, is a dehydration reaction. When acetic anhydride is used as the dehydrating agent, the mechanism involves a nucleophilic acyl substitution. pearson.com
Formation of a Mixed Anhydride: One of the carboxylic acid groups of the succinic acid derivative attacks a carbonyl carbon of acetic anhydride. This results in the formation of an intermediate mixed anhydride and the departure of an acetate (B1210297) ion. pearson.com
Intramolecular Cyclization: The second carboxylic acid group on the same molecule then acts as an internal nucleophile, attacking the more electrophilic carbonyl carbon of the mixed anhydride portion. pearson.com
Ring Closure: This intramolecular nucleophilic acyl substitution leads to the formation of the five-membered succinic anhydride ring and the release of an acetic acid molecule as a byproduct. pearson.com
A similar process is employed in the synthesis of the anhydride of N-formyl-L-aspartic acid, where L-aspartic acid is reacted with formic acid and acetic anhydride. google.comgoogleapis.com
Examination of Nucleophilic Acyl Substitution Processes Involving the Succinic Anhydride Moiety
The succinic anhydride moiety is highly susceptible to nucleophilic attack due to the electrophilic nature of its carbonyl carbons. The reaction proceeds via a nucleophilic acyl substitution mechanism, which generally involves two key steps: addition and elimination. masterorganicchemistry.com
Nucleophilic Addition: A nucleophile (Nu⁻ or HNu) attacks one of the carbonyl carbons of the anhydride. This breaks the carbon-oxygen π bond, and the electrons are pushed onto the carbonyl oxygen, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.combyjus.com
Elimination (Leaving Group Departure): The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and in the process, the bond to the leaving group is broken. For an anhydride, the leaving group is a carboxylate anion, which is relatively stable due to resonance. youtube.com
The reaction can be influenced by the reaction conditions (acidic, basic, or neutral) and the strength of the nucleophile.
| Condition | Mechanism Highlights | Reactant Forms |
| Basic | A strong, negatively charged nucleophile directly attacks the carbonyl carbon. byjus.com | Anionic Nucleophile (Nu⁻), Neutral Anhydride |
| Acidic | The carbonyl oxygen of the anhydride is first protonated by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker, neutral nucleophile. byjus.comlibretexts.org | Neutral Nucleophile (HNu), Protonated Anhydride |
| Neutral | A neutral nucleophile attacks the neutral anhydride. This is typically slower unless the nucleophile is inherently strong. A proton transfer step occurs after the initial attack. libretexts.org | Neutral Nucleophile (HNu), Neutral Anhydride |
Stereoelectronic Effects Governing Reactivity and Selectivity
Stereoelectronic effects are spatial influences on molecular properties and reactions that arise from the interactions between orbitals. wikipedia.org In the context of this compound, these effects are crucial in determining the reactivity of the carbonyl groups and the stereochemical outcome of its reactions.
The reactivity of the anhydride is governed by the stability of the transition state during nucleophilic attack. The geometry of the five-membered ring imposes constraints on the orientation of the orbitals. The Bürgi-Dunitz trajectory describes the preferred angle of attack for a nucleophile on a carbonyl carbon, which is approximately 107°. The cyclic nature of the anhydride influences how well an incoming nucleophile can achieve this optimal geometry.
Furthermore, hyperconjugation plays a role. This involves the interaction of filled bonding orbitals (like C-H or C-C σ bonds) with adjacent empty or partially filled anti-bonding orbitals (like the C=O π* orbital). wikipedia.org For the succinic anhydride ring, the alignment of the σ bonds of the ring with the π* orbitals of the carbonyl groups can lower the energy of the anti-bonding orbital, making the carbonyl carbon more electrophilic and thus more reactive. This stabilizing interaction is maximized at specific geometric arrangements, dictating the conformation of the ring and influencing the accessibility of the carbonyl groups to nucleophiles. baranlab.org These effects can explain why one carbonyl group might be more reactive than the other if the substitution on the L-alanine moiety introduces significant steric or electronic asymmetry.
Role of Catalysis in Anhydride Transformations
Catalysis is pivotal in controlling the rate and selectivity of reactions involving the succinic anhydride moiety. Both acid and base catalysis are commonly employed to facilitate nucleophilic acyl substitution.
Acid Catalysis: In the presence of an acid, a carbonyl oxygen on the anhydride is protonated. byjus.com This protonation significantly increases the positive character of the carbonyl carbon, making it a much stronger electrophile. libretexts.org Consequently, it can be attacked by weak nucleophiles, such as water or alcohols, which would otherwise react very slowly. The mechanism involves an initial activation of the anhydride, followed by nucleophilic attack, proton transfer, and departure of the leaving group. byjus.com
Base Catalysis: Base catalysis can operate in two ways. A strong base can deprotonate a weak nucleophile (e.g., an alcohol to form an alkoxide), dramatically increasing its nucleophilicity and reaction rate. byjus.com Alternatively, a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can be used. DMAP first attacks the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to attack by the primary nucleophile (e.g., an alcohol) than the original anhydride because the dimethylaminopyridine is a better leaving group than a carboxylate. byjus.com
| Catalyst Type | Mode of Action | Effect on Reaction |
| Acid (e.g., H₂SO₄) | Protonates the carbonyl oxygen, activating the electrophile. byjus.com | Increases reaction rate with weak nucleophiles. |
| Base (e.g., NaOH) | Deprotonates the nucleophile, increasing its strength. byjus.com | Accelerates the reaction by creating a more potent nucleophile. |
| Nucleophilic (e.g., DMAP) | Forms a more reactive intermediate with the anhydride. byjus.com | Dramatically increases reaction rates, especially for sterically hindered substrates. |
Pathways for Ring-Opening and Derivatization
The reaction of this compound with various nucleophiles leads to the opening of the anhydride ring and the formation of a diverse range of succinic acid derivatives. This process is a cornerstone of its utility in chemical synthesis.
Hydrolysis: Reaction with water as the nucleophile breaks the anhydride bond to yield the corresponding dicarboxylic acid, N-formyl-L-alanyl succinic acid. This reaction can occur under neutral conditions but is significantly accelerated by acid or base catalysis. nih.govresearchgate.net
Alcoholysis: Alcohols act as nucleophiles to produce mono-esters of N-formyl-L-alanyl succinic acid. The reaction typically requires a catalyst, such as a strong acid or DMAP, to proceed at a practical rate.
Aminolysis: Primary and secondary amines are generally strong nucleophiles and react readily with the anhydride to form the corresponding mono-amides. This reaction is often rapid and does not require catalysis. researchgate.net
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), the anhydride can acylate aromatic rings, attaching the N-formyl-L-alanyl succinoyl group to the aromatic substrate.
The regioselectivity of the ring-opening (i.e., which of the two carbonyl groups is attacked) can be influenced by steric hindrance from the N-formyl-L-alanine substituent and by the electronic effects within the molecule.
Chemical Reactivity and Functional Transformations of N Formyl L Alanine Succinic Anhydride
Aminolysis Reactions with Primary and Secondary Amines Leading to N-Substituted Amides and Succinamic Acids
The reaction of N-Formyl-L-alanine succinic anhydride (B1165640) with primary and secondary amines, a process known as aminolysis, is a facile and efficient method for the formation of N-substituted amides and succinamic acid derivatives. This transformation proceeds via nucleophilic acyl substitution at one of the carbonyl carbons of the succinic anhydride ring. The attacking amine opens the anhydride ring, leading to the formation of a stable amide bond and a terminal carboxylic acid.
The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This is followed by the cleavage of the carbon-oxygen bond within the anhydride ring, resulting in the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the formation of the N-substituted succinamic acid derivative of N-formyl-L-alanine. The reaction is typically carried out under mild conditions and proceeds with high yields.
The nature of the amine nucleophile influences the reaction rate and outcome. Primary amines generally react more readily than sterically hindered secondary amines. The reaction is chemoselective, with the amine preferentially attacking the more accessible and electrophilic carbonyl group of the anhydride.
Table 1: Representative Aminolysis Reactions of N-Formyl-L-alanine Succinic Anhydride
| Amine | Product |
| Primary Amine (R-NH₂) | N-(Alkyl/Aryl)-4-((S)-1-formamido-1-carboxyethyl)-4-oxobutanoic acid |
| Secondary Amine (R₂NH) | N,N-(Dialkyl/Diaryl)-4-((S)-1-formamido-1-carboxyethyl)-4-oxobutanoic acid |
Alcoholysis Reactions and Formation of Ester Derivatives
Similar to aminolysis, this compound readily undergoes alcoholysis in the presence of primary or secondary alcohols to yield the corresponding monoester derivatives. This reaction provides a straightforward route to introduce ester functionalities, which can serve as versatile handles for further chemical modifications or to modulate the physicochemical properties of the molecule.
The mechanism of alcoholysis mirrors that of aminolysis, involving the nucleophilic attack of the alcohol's hydroxyl group on a carbonyl carbon of the anhydride ring. This ring-opening reaction results in the formation of an ester linkage and a free carboxylic acid. The reaction is often catalyzed by the presence of a mild base, such as pyridine (B92270) or a tertiary amine, which can deprotonate the alcohol, increasing its nucleophilicity, and also act as a nucleophilic catalyst.
The choice of alcohol can be varied to introduce a wide range of ester groups, from simple alkyl esters to more complex moieties. The reaction conditions are generally mild, preserving the integrity of the N-formyl protecting group and the stereochemistry of the L-alanine center.
Table 2: Examples of Alcoholysis Reactions
| Alcohol | Product |
| Methanol (CH₃OH) | Methyl 4-((S)-1-formamido-1-carboxyethyl)-4-oxobutanoate |
| Ethanol (C₂H₅OH) | Ethyl 4-((S)-1-formamido-1-carboxyethyl)-4-oxobutanoate |
| Benzyl alcohol (C₆H₅CH₂OH) | Benzyl 4-((S)-1-formamido-1-carboxyethyl)-4-oxobutanoate |
Regioselectivity and Chemoselectivity in Reactions with Polyfunctional Molecules
The presence of two distinct electrophilic carbonyl centers in the succinic anhydride moiety of this compound raises questions of regioselectivity when reacting with polyfunctional molecules containing multiple nucleophilic sites. In reactions with molecules such as amino alcohols, the inherent differences in the nucleophilicity of the amino and hydroxyl groups lead to a high degree of chemoselectivity.
Generally, the amino group is a significantly stronger nucleophile than the hydroxyl group under neutral or slightly basic conditions. Consequently, in a reaction with an amino alcohol, the aminolysis reaction will proceed preferentially, leading to the formation of an amide bond and a free carboxylic acid, while the hydroxyl group remains unreacted. This chemoselectivity allows for the selective modification of the amino group in the presence of a hydroxyl group without the need for protecting group strategies for the alcohol.
This principle of regioselectivity is crucial in the synthesis of more complex molecules where precise control over which functional group reacts is paramount. For instance, in the synthesis of peptide-drug conjugates or functionalized polymers, the ability to selectively target a specific nucleophile on a polyfunctional molecule is a key advantage.
Hydrolytic Stability and Degradation in Aqueous and Non-Aqueous Environments
The hydrolytic stability of this compound is a critical factor influencing its storage, handling, and application in various reaction conditions. As a cyclic anhydride, it is susceptible to hydrolysis, a reaction with water that cleaves the anhydride bond to form the corresponding dicarboxylic acid, N-formyl-L-alanine-succinic acid.
The rate of hydrolysis is dependent on several factors, including pH, temperature, and the presence of catalysts. In neutral aqueous solutions, the hydrolysis is generally slow at room temperature. However, the rate is significantly accelerated under both acidic and basic conditions.
Acidic Conditions: Under acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
Basic Conditions: In basic media, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon, leading to rapid ring opening.
In non-aqueous aprotic solvents, this compound exhibits good stability, allowing for its use in a wide range of organic reactions without significant degradation. However, care must be taken to exclude moisture from the reaction environment to prevent unwanted hydrolysis. The presence of nucleophilic impurities in non-aqueous solvents can also lead to the degradation of the anhydride.
The degradation product, N-formyl-L-alanine-succinic acid, is a dicarboxylic acid and will exhibit different reactivity and physical properties compared to the parent anhydride. Therefore, understanding the hydrolytic stability is essential for ensuring the desired reaction outcome and purity of the final product.
Derivatization and Functionalization Strategies for Complex Molecule Construction
The unique bifunctional nature of this compound makes it a valuable building block for the synthesis of a wide array of complex molecules. Its ability to undergo selective reactions at the anhydride moiety while the amino group of the alanine (B10760859) is protected allows for a modular approach to molecular construction.
One of the primary applications is in the field of peptide synthesis . The anhydride can be used to introduce a succinyl-N-formyl-L-alanine unit onto the N-terminus of a peptide chain through aminolysis with the free amino group of the peptide. The resulting succinamic acid provides a handle for further modifications, such as conjugation to other molecules or surfaces.
In the realm of polymer chemistry , this compound can be utilized as a monomer or a functionalizing agent. For instance, it can be used to initiate the ring-opening polymerization of cyclic esters or to functionalize pre-formed polymers containing nucleophilic groups. This allows for the incorporation of amino acid moieties into polymer backbones, leading to the development of biocompatible and biodegradable materials.
Furthermore, the anhydride can serve as a precursor for the synthesis of heterocyclic compounds . The dicarboxylic acid functionality that results from the ring-opening reactions can be utilized in subsequent cyclization reactions to form various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
The general strategy for derivatization involves a two-step process:
Ring-opening: Reaction of the anhydride with a suitable nucleophile (amine, alcohol, etc.) to introduce a desired functional group.
Further Transformation: Manipulation of the newly introduced functional group or the free carboxylic acid to build up molecular complexity.
This stepwise approach, combined with the inherent chirality of the L-alanine unit, makes this compound a powerful tool for the asymmetric synthesis of complex and biologically relevant molecules.
Applications in Advanced Organic Synthesis
Utilization as an Acylating Agent for Amine and Hydroxyl Groups
As a mixed anhydride (B1165640), N-Formyl-L-alanine succinic anhydride is an activated carboxylic acid derivative, making it an effective acylating agent. Anhydrides are well-established reagents for the acylation of nucleophiles such as amines and alcohols to form amides and esters, respectively. The reaction proceeds through the nucleophilic attack on one of the carbonyl carbons of the anhydride ring, leading to its opening.
Depending on the reaction conditions and the nucleophile used, the acylation can result in the transfer of either the N-formyl-L-alanyl group or the succinyl moiety. This reactivity allows for the introduction of a protected amino acid unit or a four-carbon linker with a terminal carboxylic acid, which can be used for further chemical modifications. The general mechanism for acylation is a versatile and fundamental transformation in organic synthesis. mdpi.com
Table 1: Potential Acylation Reactions
| Nucleophile | Reagent | Product Type | Potential Application |
|---|---|---|---|
| Primary/Secondary Amine (R-NH₂) | This compound | Amide | Introduction of a protected amino acid or a succinate (B1194679) linker. |
Detailed research into the regioselectivity of the ring-opening for this specific anhydride would be necessary to predict and control which acyl group is transferred.
Role in the Construction of Peptide and Peptidomimetic Scaffolds
The structure of this compound is well-suited for peptide synthesis. The N-formyl group serves as a common protecting group for the amine of an amino acid, preventing it from self-polymerizing or reacting undesirably during the coupling process. nih.gov The anhydride functionality activates the carboxyl group of the alanine (B10760859), allowing it to form a peptide bond with the free amino group of another amino acid or peptide fragment.
This approach is analogous to the use of similar compounds, such as N-formyl-L-aspartic anhydride, which is utilized in the synthesis of peptide-based sweeteners. googleapis.com In a typical coupling reaction, the anhydride would react with an amino acid ester, forming a dipeptide. The formyl group can later be removed under mild hydrolytic conditions to liberate the N-terminus for further chain elongation. googleapis.com This makes the compound a potential building block for the stepwise synthesis of peptides. anaspec.comsigmaaldrich.com
Furthermore, the inherent chirality of the L-alanine core and the defined linkage provided by the succinate portion could be exploited in the synthesis of peptidomimetics—compounds that mimic the structure and function of peptides but with modified backbones for improved stability or activity. nih.gov
Application in the Synthesis of Macrocyclic and Heterocyclic Compounds
The bifunctional nature of this compound lends itself to the synthesis of cyclic structures. Following a ring-opening reaction with a suitable nucleophile, a linear precursor with two distinct functional groups is generated. For instance, reaction with a diamine would yield a molecule containing both an amide linkage and a terminal carboxylic acid. This intermediate could then undergo an intramolecular cyclization reaction to form a macrocyclic lactam.
The synthesis of macrocycles and N-containing heterocycles is a significant area of organic chemistry, often leading to compounds with important biological properties. mdpi.com The rigid, chiral backbone provided by the alanine unit and the flexible linker from the succinate moiety could be used to control the conformation of the resulting macrocycle.
Table 2: Hypothetical Pathway to Macrocycle Synthesis
| Step | Reaction | Intermediate/Product |
|---|---|---|
| 1 | Ring-opening of this compound with a diamine (H₂N-R-NH₂) | Linear diamide (B1670390) with a terminal carboxylic acid |
| 2 | Activation of the terminal carboxylic acid | Activated ester or acyl chloride |
While plausible, the successful synthesis would depend on optimizing high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Formation of Advanced Organic Scaffolds and Chemical Probes
The compound can serve as a versatile scaffold for building more complex molecular architectures. The chiral L-alanine core provides a stereochemically defined starting point, which is crucial in medicinal chemistry and materials science. The succinate portion, after ring-opening, offers a convenient handle for attaching other molecular fragments.
This "handle" could be used to link the scaffold to other molecules of interest, such as fluorescent dyes, biotin (B1667282) tags, or affinity labels, thereby creating chemical probes. These probes are instrumental in studying biological processes by allowing for the visualization, isolation, or identification of cellular targets. The ability to introduce a protected amino acid and a functionalizable linker in a single step makes this compound a potentially efficient tool in the development of such advanced chemical reagents.
Contributions to the Development of New Polymer Architectures (e.g., poly(ester amide)s)
This compound is a prime candidate to act as a monomer in the synthesis of poly(ester amide)s (PEAs). PEAs are an important class of biodegradable polymers that combine the properties of polyesters and polyamides, often exhibiting good thermal stability and mechanical properties. researchgate.net
The compound can be viewed as an A-B type monomer, where the anhydride (A) can react with a nucleophile, and the subsequent ring-opening reveals a carboxylic acid that can then react further. In a self-polycondensation reaction, the anhydride could react with a hydroxyl group generated from the ring-opening of another monomer (e.g., after hydrolysis or reaction with a diol), leading to the formation of a polymer chain with repeating ester and amide linkages. The N-formyl group would protect the amide nitrogen during polymerization. The use of amino acids like L-alanine as monomers is a well-established strategy for creating biodegradable polymers. researchgate.net
This approach could lead to novel PEA architectures with a regularly repeating sequence derived from the alanine and succinate units, potentially offering tailored degradation profiles and physical properties for applications in medicine and sustainable materials.
Biochemical System Interactions and Enzymatic Processes Research Context
Design and Synthesis of Substrate Analogues for Enzymatic Studies
The design of N-Formyl-L-alanine succinic anhydride (B1165640) as a substrate analogue is rooted in its structural similarity to biological molecules. The N-formyl-L-alanine portion mimics N-terminally modified amino acids, which are relevant in various biological processes, while the succinyl group resembles succinate (B1194679), a key intermediate in the citric acid cycle. The synthesis of this compound involves a two-step process. First, the amino group of L-alanine is formylated. This is followed by a reaction with succinic anhydride, which attaches the succinyl group, creating the final anhydride product. This synthetic approach allows for the creation of a bifunctional molecule designed to interact with specific enzymatic systems for research purposes. The terminal amino group of amino acids and peptides can be blocked by reaction with succinic anhydride to create N-succinyl derivatives for further study. youtube.com
Investigations into Enzyme-Catalyzed Hydrolysis of N-Formyl and Succinyl Moieties
Research has been conducted on the enzymatic hydrolysis of both the N-formyl and N-succinyl groups attached to amino acids. These studies are crucial for understanding how such modifications are processed in biological systems.
The N-formyl group can be enzymatically cleaved by specific hydrolases. A screening of various enzymes, including lipases, acylases, proteases, and esterases, revealed that porcine liver esterase and acylases from Aspergillus melleus and porcine kidney are active in the hydrolysis of N-formylalanine. slideshare.net This demonstrates that specific enzymes can recognize and remove this blocking group, a process relevant to peptide and protein metabolism.
Similarly, the succinyl moiety linked to an amino acid is also a substrate for certain enzymes. For instance, the hydrolysis of N-succinyl-L-phenylalanine-p-nitroanilide can be catalyzed by the protease α-chymotrypsin. oup.com This enzymatic activity highlights how succinylated proteins or peptides might be processed or degraded within a cell.
Table 1: Enzymes Involved in Hydrolysis of N-Acyl Amino Acid Analogs
| Moiety | Amino Acid Derivative | Effective Enzyme(s) | Research Context |
| N-Formyl | N-formylalanine | Porcine Liver Esterase, Acylases | Deprotection of N-formyl amides slideshare.net |
| N-Succinyl | N-succinyl-L-phenylalanine | α-Chymotrypsin | Hydrolysis of specific substrates oup.com |
Advanced Research on Protein Modification Chemistry and Succinylation Beyond Lysine (B10760008) (e.g., Histidine, Cysteine)
Succinylation is a well-known post-translational modification that primarily targets the ε-amino group of lysine residues in proteins. The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of succinic anhydride. nih.gov This modification is significant because it replaces the positive charge of the lysine side chain with a negatively charged carboxyl group, which can alter a protein's structure and function. researchgate.net
However, the reactivity of succinic anhydride is not limited to lysine. Other nucleophilic side chains present in proteins can also be targets for succinylation. The reaction can occur with the sulfhydryl group of cysteine, the hydroxyl groups of serine and threonine, and the imidazole (B134444) ring of histidine. nih.gov The presence of an adjacent histidine or cysteine residue can influence the stability and degradation pathways of peptides, sometimes involving the formation of a cyclic succinimide (B58015) intermediate. nih.gov While the reaction with lysine's ε-amino group is often preferential, conditions can be modulated to study the modification of other residues like cysteine and histidine, which are known to be important for coordinating metal ions and for their roles in enzyme active sites. mdpi.com
Table 2: Potential Nucleophilic Targets for Succinic Anhydride in Proteins
| Amino Acid | Nucleophilic Group | Potential Reaction |
| Lysine | ε-amino group | Stable amide bond formation nih.govresearchgate.net |
| Cysteine | Sulfhydryl (thiol) group | Thioester bond formation nih.gov |
| Histidine | Imidazole ring | Acylation of nitrogen nih.govmdpi.com |
| Serine/Threonine | Hydroxyl group | Ester bond formation nih.gov |
Role in Mimicking or Probing Metabolic Pathways (e.g., Succinate Metabolism Intermediates)
The structural components of N-Formyl-L-alanine succinic anhydride allow it to serve as a potential tool for probing metabolic pathways. The succinyl portion, in particular, can act as an analogue or mimic of succinate, a critical intermediate in the tricarboxylic acid (TCA) cycle. nih.gov
One established method for probing this pathway is through the use of succinate analogs that act as enzyme inhibitors. A classic example is malonate, which structurally resembles succinate and acts as a competitive inhibitor of succinate dehydrogenase (SDH), the enzyme that converts succinate to fumarate. slideshare.netnih.govlibretexts.org By competing with the natural substrate, such inhibitors can be used to study the effects of disrupting the TCA cycle.
Furthermore, N-acyl amino acids are recognized as a class of endogenous signaling molecules with roles in various metabolic processes. researchgate.netnih.govfrontiersin.org Studying how synthetic N-acyl amino acids interact with metabolic enzymes can provide insight into these signaling pathways. Another powerful technique for elucidating metabolic networks is stable isotope tracing, where labeled precursors like ¹³C-succinate are introduced into a system to track the fate of the atoms through various pathways. acs.orgresearchgate.netscripps.edunih.gov A labeled version of this compound could potentially be used in a similar manner to probe the intersection of amino acid and energy metabolism.
Applications in Bioconjugation Chemistry (e.g., as part of an ADC linker for research purposes)
In the field of bioconjugation, succinic anhydride and its derivatives are utilized as chemical linkers. A prominent application is in the development of antibody-drug conjugates (ADCs) for research. ADCs consist of an antibody linked to a cytotoxic drug, and the linker plays a crucial role in the stability and efficacy of the conjugate.
Succinic anhydride can function as a non-cleavable ADC linker. libretexts.orgnih.govfrontiersin.orgacs.org It reacts with nucleophilic groups on a targeting protein, such as the amine or hydroxyl groups of amino acid side chains, to form a stable covalent bond. nih.govfrontiersin.org This reaction links the drug, or another molecule of interest, to the antibody. The stability of the resulting amide or ester bond ensures that the conjugate remains intact until it reaches its target, which is a desirable characteristic for non-cleavable linkers in certain research applications. libretexts.org
Advanced Spectroscopic and Structural Characterization in Contemporary Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For N-Formyl-L-alanine succinic anhydride (B1165640), a combination of ¹H and ¹³C NMR experiments would be essential.
¹H NMR: This would identify all hydrogen atoms in the molecule. Expected signals would correspond to the formyl proton, the α-proton of the alanine (B10760859) residue, the methyl protons of alanine, and the methylene (B1212753) protons of the succinic anhydride ring. The chemical shifts and coupling constants would confirm the connectivity between these protons. For instance, data for N-Formyl-L-alanine and succinic anhydride are available and would serve as a basis for predicting the spectrum of the combined molecule. chemicalbook.comchemicalbook.com
¹³C NMR: This technique would detect all unique carbon atoms. Key signals would include the formyl carbon, the carbonyl carbons of the anhydride and the amide, the α-carbon and methyl carbon of the alanine moiety, and the methylene carbons of the anhydride ring. chemicalbook.com
Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton and carbon signals and confirm the covalent linkage between the N-Formyl-L-alanine and succinic anhydride parts.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is critical for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for this type of molecule.
Molecular Ion Peak: ESI-MS would be expected to show a prominent peak corresponding to the mass of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), confirming the molecular formula.
Fragmentation Pattern: By increasing the energy in the mass spectrometer (MS/MS), the molecule would fragment in a predictable manner. Studies on N-succinyl derivatives of amino acids show characteristic fragmentation patterns, such as the loss of groups from the succinyl moiety, which helps in structural confirmation. nih.gov The fragmentation would likely involve the cleavage of the amide bond and the opening of the anhydride ring, providing evidence for the specific arrangement of atoms.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of N-Formyl-L-alanine succinic anhydride would be expected to show characteristic absorption bands for its functional groups. Key vibrational modes for succinic anhydride and L-alanine have been well-documented. researchgate.netnih.gov For the target molecule, one would expect to see:
Strong C=O stretching bands for the cyclic anhydride (typically two bands).
A C=O stretching band for the amide group (Amide I band).
An N-H bending band (Amide II band).
C-H stretching and bending vibrations for the methyl and methylene groups.
The precise frequencies of these bands would confirm the presence and chemical environment of the functional groups within the molecule.
X-ray Crystallography for Solid-State Structural Elucidation and Stereochemical Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown.
If a crystal structure were obtained for this compound, it would provide:
Precise Bond Lengths and Angles: Unambiguous measurement of all atomic distances and angles.
Conformation: The exact spatial arrangement of the atoms and the torsion angles within the molecule.
Stereochemistry: Absolute confirmation of the L-configuration of the alanine center.
Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including any hydrogen bonding.
While diffraction data for L-alanine itself is available, no such data has been published for the target compound. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Conformational and Enantiomeric Purity Assessment
Chiroptical techniques are sensitive to the chirality (handedness) of molecules. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light.
Enantiomeric Purity: CD spectroscopy is an excellent tool for confirming the enantiomeric purity of the compound. The L-enantiomer would produce a CD spectrum that is an exact mirror image of the spectrum of the (hypothetical) D-enantiomer. Studies on alanine-containing peptides and the influence of solution pH on the CD spectra of alanine highlight the sensitivity of this technique. nih.govnih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Molecular Structure, Conformation, and Energetics
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For N-Formyl-L-alanine succinic anhydride (B1165640), these calculations would reveal how the molecule folds in space and which shapes are energetically favorable.
Detailed research on related N-acyl-alanine derivatives, such as N-acetyl-L-alanine N',N'-dimethylamide and N-formyl-L-alanine amide, has been performed using ab initio and Density Functional Theory (DFT) methods. nih.govresearchgate.net These studies typically employ functionals like B3LYP and basis sets such as 6-311+G(d,p) to perform geometry optimizations. nih.gov For N-Formyl-L-alanine succinic anhydride, a similar approach would be used to explore the potential energy surface by systematically rotating the key dihedral angles, particularly those around the chiral alpha-carbon (φ and ψ angles) and the bonds connecting the alanine (B10760859) moiety to the succinic anhydride ring.
The primary goals of these calculations would be:
Identification of Stable Conformers: By optimizing the geometry from numerous starting points, all local energy minima on the potential energy surface can be located. Studies on analogous peptides show that specific conformations, such as extended or turn-like structures, are often preferred. nih.govnih.gov
Relative Energetics: The calculations would provide the relative electronic energies and Gibbs free energies of each conformer, allowing for the prediction of their population distribution at a given temperature.
Intramolecular Interactions: Analysis of the optimized structures would identify key non-covalent interactions, such as intramolecular hydrogen bonds, that stabilize certain conformations. For instance, a hydrogen bond could form between the N-H group of the formylamide and a carbonyl oxygen of the succinic anhydride ring. nih.gov
The expected output of such a study would be a detailed map of the conformational landscape, similar to a Ramachandran plot for peptides, defining the low-energy shapes the molecule is likely to adopt.
Table 1: Representative Theoretical Methods for Structural Analysis This table is illustrative of the computational methods that would be applied to study this compound, based on studies of similar molecules.
| Method Level | Basis Set | Properties Calculated | Reference Analogues |
|---|---|---|---|
| Density Functional Theory (DFT) - B3LYP | 6-311+G(d,p) | Geometries, Relative Energies, Vibrational Frequencies | N-formyl-d-serine-d-alanine-NH2 nih.gov |
| Ab initio - MP2 | 6-311G** | Electron Correlation Effects, Geometries | N-formyl-L-alanine amide researchgate.net |
| Hartree-Fock (HF) | 6-31G(d,p) | Initial Geometries, Wavefunction | L-alanine pentamer |
Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States
DFT is a workhorse in computational chemistry for elucidating reaction mechanisms. For this compound, a key reaction of interest is its formation from N-Formyl-L-alanine and succinic anhydride, or its subsequent reactions, such as aminolysis where the anhydride ring is opened by a nucleophile. mdpi.com
Computational studies on the reaction between succinic anhydride and amines show that the process involves a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. mdpi.combiomedres.us This leads to the opening of the anhydride ring to form a succinamic acid derivative. mdpi.com A DFT investigation for this compound would model this process by:
Locating Reactants and Products: The geometries of the starting materials (e.g., the anhydride and a nucleophile) and the final product (the ring-opened adduct) would be optimized.
Identifying Transition States (TS): A search for the transition state structure connecting reactants and products would be performed. The TS represents the highest energy point along the reaction coordinate. Its geometry reveals the precise arrangement of atoms during the bond-breaking and bond-forming events.
Calculating Activation Barriers: The energy difference between the transition state and the reactants defines the activation energy (energy barrier) of the reaction. A lower activation barrier indicates a faster reaction. DFT calculations on related systems have been used to determine these barriers with considerable accuracy. nih.govfrontiersin.org
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the identified transition state correctly connects the reactants and the products, ensuring the validity of the proposed pathway.
These investigations would clarify whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. mdpi.com
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with a solvent.
An MD simulation of this compound would typically involve:
System Setup: A single molecule or an ensemble of molecules would be placed in a simulation box filled with an explicit solvent, most commonly water.
Force Field Application: A classical force field (e.g., AMBER, CHARMM, GROMOS) would be used to describe the potential energy of the system. The force field contains parameters for bond lengths, angles, dihedrals, and non-bonded interactions.
Simulation Run: Newton's equations of motion are solved iteratively to simulate the movement of every atom in the system over a period ranging from nanoseconds to microseconds.
The resulting trajectory provides a wealth of information. By analyzing this trajectory, one can:
Explore Conformational Space: MD simulations can sample a much broader range of conformations than static quantum calculations, revealing the dynamic equilibrium between different structures.
Analyze Solvent Effects: The simulation explicitly models the interactions between the solute and solvent molecules. This allows for the study of how water molecules form hydrogen bonds with the polar groups of this compound and how the solvent shell influences its conformational preferences.
Calculate Thermodynamic Properties: Advanced sampling techniques can be used in conjunction with MD to calculate free energy differences between various states, providing a more complete picture of the molecule's energetic landscape in solution.
Prediction of Reactivity and Selectivity through Computational Modeling
Computational models, particularly those based on DFT, can predict where a molecule is most likely to react (regioselectivity) and which of several possible products is most likely to form (chemoselectivity). For this compound, this is particularly relevant for reactions involving the anhydride ring.
The anhydride moiety has two carbonyl groups which could potentially be attacked by a nucleophile. While these are chemically equivalent in succinic anhydride itself, the chiral L-alanine substituent in this compound could, in principle, induce a slight electronic or steric difference, leading to preferential attack at one site over the other, especially in a chiral environment.
Reactivity and selectivity can be predicted by:
Analyzing the Electronic Structure: Calculation of properties like the electrostatic potential mapped onto the electron density surface can reveal the most electron-deficient (electrophilic) sites, which are prime targets for nucleophilic attack. The carbonyl carbons of the anhydride are expected to be highly electrophilic.
Comparing Transition State Energies: If a reaction can proceed through multiple pathways leading to different products, DFT can be used to calculate the activation energy for each path. The pathway with the lowest activation barrier will be the dominant one, and the corresponding product will be the major product. This approach has been successfully used to understand selectivity in the ring-opening polymerizations of related N-carboxyanhydrides. nih.gov
Table 2: Computationally Derived Parameters for Reactivity Prediction This table illustrates the types of data that computational modeling would generate to predict the reactivity of this compound.
| Parameter | Computational Method | Interpretation |
|---|---|---|
| Activation Energy (ΔE‡) | DFT (Transition State Search) | Lower value indicates a kinetically more favorable reaction pathway. |
| Reaction Energy (ΔErxn) | DFT (Geom. Opt. of R & P) | Negative value indicates an energetically favorable (exothermic) reaction. |
| Partial Atomic Charges | Population Analysis (e.g., NBO) | Identifies electrophilic (positive) and nucleophilic (negative) centers. |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT/HF | The energy and location of the LUMO indicate the site for nucleophilic attack. |
In Silico Design of Novel Derivatives and Modified Reactivity Profiles
One of the most powerful applications of computational chemistry is the in silico design of new molecules with desired properties, which can guide and accelerate experimental work. Based on the computational model of this compound, novel derivatives could be designed to tune its characteristics.
This design process would involve:
Systematic Modification: The parent structure would be systematically modified in the computer. For example, the formyl group could be replaced with other acyl groups (e.g., acetyl, benzoyl) to alter steric hindrance or electronic properties. nih.gov Similarly, substituents could be added to the succinic anhydride ring.
Property Recalculation: For each new derivative, the key properties of interest—such as conformational stability, activation energy for ring-opening, or electronic properties—would be recalculated using the established quantum chemical or MD methodologies.
Structure-Property Relationship: By comparing the results across a series of derivatives, a clear structure-property relationship can be established. This would allow researchers to understand how specific chemical changes influence the molecule's behavior. For instance, adding an electron-withdrawing group to the anhydride ring would be predicted to increase the electrophilicity of the carbonyl carbons, making the molecule more reactive toward nucleophiles.
This iterative cycle of in silico design and analysis enables the rational selection of the most promising candidates for experimental synthesis, saving significant time and resources. nih.gov
Future Research Directions and Emerging Paradigms
Development of Asymmetric Synthesis Routes for Enantioenriched Derivatives
A primary focus for future research will be the development of sophisticated asymmetric synthesis routes to produce enantioenriched derivatives of N-Formyl-L-alanine succinic anhydride (B1165640). The inherent chirality of the L-alanine component makes stereoselective synthesis a critical area of investigation. While direct research on the target molecule is nascent, progress in related fields, such as the asymmetric synthesis of succinic semialdehyde derivatives, offers a foundational blueprint. nih.gov Future methodologies will likely move beyond classical resolution techniques towards more elegant and efficient catalytic asymmetric methods.
Key research objectives in this area will include:
Chiral Catalysis: The design and application of novel chiral catalysts (both metal-based and organocatalysts) to control the stereochemical outcome of reactions involving the succinic anhydride moiety.
Substrate Control: Leveraging the existing stereocenter of the L-alanine backbone to influence the stereochemistry of subsequent modifications.
Enantioselective Ring-Opening: Investigating enantioselective ring-opening reactions of the succinic anhydride portion with various nucleophiles, catalyzed by chiral Lewis acids or bases.
The successful development of these routes will be crucial for producing derivatives with specific stereochemistry, which is often a prerequisite for applications in pharmacology and materials science.
Exploration of Novel Reaction Catalysis and Methodologies
The exploration of new catalytic systems and reaction methodologies is expected to significantly enhance the synthesis and functionalization of N-Formyl-L-alanine succinic anhydride. Current synthetic approaches often rely on conventional methods, but future research will likely incorporate cutting-edge catalytic strategies to improve efficiency, selectivity, and sustainability. ontosight.ai This includes the investigation of enzymatic catalysis, photoredox catalysis, and bifunctional catalysis.
An example of a forward-looking approach can be seen in the development of multi-enzyme cascade systems for the biosynthesis of related precursors, which can offer a greener alternative to traditional chemical synthesis. rsc.org
| Catalyst Type | Potential Application | Expected Outcome |
| Enzymatic | Selective acylation/deacylation | High chemo- and regioselectivity under mild conditions. |
| Photoredox | Radical-based C-H functionalization | Access to novel derivatives not achievable through traditional methods. |
| Bifunctional | One-pot multi-step reactions | Increased operational simplicity and reduced waste. |
These novel methodologies will not only streamline the synthesis of known derivatives but also enable the creation of entirely new molecular architectures based on the this compound scaffold.
Integration into Flow Chemistry and Continuous Synthesis Systems
The integration of synthetic routes for this compound into flow chemistry and continuous synthesis systems represents a significant leap towards more efficient and scalable production. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for real-time reaction monitoring and optimization.
Future research will focus on:
Reactor Design: Developing customized microreactors and packed-bed reactors suitable for the specific reaction conditions required.
Process Automation: Implementing automated control systems for precise regulation of parameters such as temperature, pressure, and residence time.
In-line Purification: Integrating continuous purification techniques, such as liquid-liquid extraction or chromatography, directly into the flow system.
The transition to continuous manufacturing will be essential for producing larger quantities of this compound and its derivatives for potential commercial applications, ensuring consistent quality and reducing production costs.
Advanced Mechanistic Studies using Ultrafast Spectroscopy and In Situ Monitoring
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new ones. Advanced techniques such as ultrafast spectroscopy and in situ monitoring will play a pivotal role in these investigations. These methods allow for the direct observation of transient intermediates and the real-time tracking of reaction kinetics, providing insights that are often inaccessible through conventional analytical techniques.
| Technique | Information Gained | Impact on Research |
| Transient Absorption Spectroscopy | Identification of short-lived reactive species. | Elucidation of complex reaction pathways. |
| In Situ IR/Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation. | Precise determination of reaction kinetics and endpoints. |
| Computational Modeling | Theoretical investigation of transition states and energy profiles. | Rational design of catalysts and reaction conditions. |
By combining experimental data from these advanced techniques with computational modeling, researchers will be able to build comprehensive mechanistic models, leading to more rational and predictive approaches to the chemistry of this compound.
Expanding Applications in Supramolecular Chemistry and Materials Science
The unique chemical structure of this compound, which combines a chiral amino acid component with a reactive anhydride, makes it an attractive building block for supramolecular chemistry and materials science. Future research will explore its potential to form well-ordered nanostructures, functional polymers, and responsive materials.
Potential applications in this domain include:
Self-Assembling Peptides: Using derivatives as monomers for the synthesis of peptide-based materials that can self-assemble into hydrogels, fibrils, or other nanostructures.
Functional Polymers: Incorporating the molecule into polymer backbones to create materials with tailored mechanical, thermal, or biological properties. The study of related N-carboxyl-alanine anhydrides in polymerization serves as a precedent for this approach. nih.gov
Drug Delivery Systems: Designing biodegradable polymers or hydrogels from this compound derivatives for the controlled release of therapeutic agents.
The ability to precisely control the molecular structure of this compound will be key to tuning the macroscopic properties of the resulting materials, opening up new avenues for innovation in areas ranging from biomedical engineering to advanced manufacturing.
Bio-inspired Synthetic Approaches and Biomimetic Transformations
Drawing inspiration from biological processes offers a promising paradigm for the synthesis and transformation of this compound. Nature has perfected the art of efficient and selective synthesis, and mimicking these strategies in the laboratory can lead to the development of more sustainable and effective chemical processes. Bio-inspired polymerization, for instance, has been shown to be effective for related compounds like N-carboxyanhydrides, allowing for the creation of well-defined polypeptides in the presence of water. nih.gov
Future research in this area will likely focus on:
Enzyme Mimics: Developing small-molecule catalysts that mimic the active sites of enzymes to perform selective transformations on the this compound molecule.
Template-Directed Synthesis: Using pre-organized molecular assemblies or templates to control the regioselectivity and stereoselectivity of reactions.
Green Chemistry Solvents: Exploring the use of water or other environmentally benign solvents for synthesis, inspired by biochemical reactions that occur in aqueous media. nih.gov
By harnessing the principles of biomimetic chemistry, researchers can develop novel synthetic routes that are not only more efficient but also more aligned with the principles of green and sustainable chemistry.
Q & A
Q. What experimental parameters influence the esterification efficiency of succinic anhydride with polysaccharides?
The degree of substitution (DS) in esterification reactions depends on reaction time, temperature, and molar ratios. For cellulose nanocrystals (CNC), increasing the molar ratio of succinic anhydride to hydroxyl groups (SA:OH) from 1:1 to 3:1 improves DS from 0.12 to 0.37. Reaction time (30–240 min) also enhances DS, while temperature (70–110°C) has a moderate effect. FTIR and XPS confirm ester bond formation, and thermal stability (TGA) decreases only at DS > 0.35 due to reduced hydrogen bonding .
Table 1: Impact of reaction parameters on CNC esterification
| Parameter | Range Tested | DS Achieved | Thermal Degradation Onset (°C) |
|---|---|---|---|
| SA:OH molar ratio | 1:1 – 3:1 | 0.12 – 0.38 | 240 – 210 |
| Reaction time | 30 – 240 min | 0.12 – 0.42 | 250 – 195 |
| Temperature | 70 – 110°C | 0.15 – 0.35 | 230 – 205 |
Q. How does solvent selection affect the solubility of succinic anhydride in organic systems?
Solubility in acetone, acetonitrile, 2-propanol, and ethyl acetate increases linearly with temperature (278.15–333.15 K). Acetone shows the highest solubility (0.52 mol/kg at 333.15 K), while 2-propanol has the lowest (0.18 mol/kg). Binary mixtures (e.g., acetone + ethyl acetate) exhibit synergistic effects, enhancing solubility by 15–20% compared to pure solvents. The modified Apelblat equation accurately models these trends (R² > 0.98) .
Table 2: Solubility of succinic anhydride in pure solvents (mol/kg)
| Solvent | 278.15 K | 298.15 K | 313.15 K | 333.15 K |
|---|---|---|---|---|
| Acetone | 0.12 | 0.25 | 0.38 | 0.52 |
| Ethyl acetate | 0.08 | 0.17 | 0.29 | 0.41 |
| 2-Propanol | 0.05 | 0.10 | 0.14 | 0.18 |
Advanced Research Questions
Q. How do noncovalent interactions in succinic anhydride derivatives influence crystallographic behavior?
Weak interactions (e.g., π-hole interactions) between the anhydride ring and Lewis bases (e.g., carbonyl oxygen) stabilize crystal lattices. DFT calculations reveal interaction energies up to 2 kcal/mol, with electrostatic contributions (70–80%) dominating over dispersion. Crystal structures (e.g., maleic anhydride derivatives) show directional contacts (C=O···C=O angles ≈ 120°), enabling predictable packing patterns. This aids in designing co-crystals for controlled-release drug formulations .
Q. What mechanisms explain the superior mechanical enhancement of succinic anhydride-treated fibers vs. acetic anhydride?
Succinic anhydride forms covalent ester bonds with hydroxyl groups on sludge fibers, increasing tensile strength by 40–50% compared to acetic anhydride (20–25%). FTIR confirms esterification (C=O stretch at 1730 cm⁻¹), and SEM reveals improved fiber-polymer adhesion. The longer alkyl chain in succinic anhydride provides better hydrophobic modification, reducing interfacial water uptake .
Table 3: Mechanical properties of treated fibers
| Treatment | Flexural Strength (MPa) | Tensile Strength (MPa) |
|---|---|---|
| Succinic anhydride | 58.3 ± 2.1 | 45.6 ± 1.8 |
| Acetic anhydride | 42.7 ± 1.9 | 32.4 ± 1.5 |
| Untreated fibers | 28.5 ± 1.2 | 20.1 ± 0.9 |
Q. How does the degree of esterification (DS) impact the thermal stability of succinic anhydride-modified nanomaterials?
Low DS (<0.35) preserves CNC thermal stability (degradation onset >240°C), while DS >0.35 reduces onset temperatures to 195–210°C due to disrupted hydrogen-bond networks. Pyrolytic degradation (TGA) shows two stages: (1) anhydride decomposition (200–300°C) and (2) cellulose degradation (>300°C). Oxidative atmospheres accelerate degradation, forming CO₂ and water .
Methodological Recommendations
- Characterization: Use FTIR (ester bonds), XPS (surface composition), and TGA (thermal stability) for quality control .
- Solvent Optimization: Select acetone or acetone/ethyl acetate mixtures for high-yield crystallization .
- Reaction Design: For thermally stable products, limit SA:OH molar ratios to ≤2:1 and reaction times to <120 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
